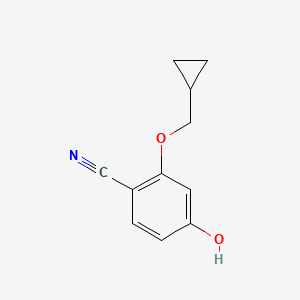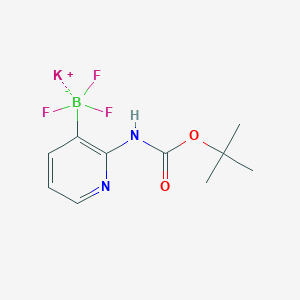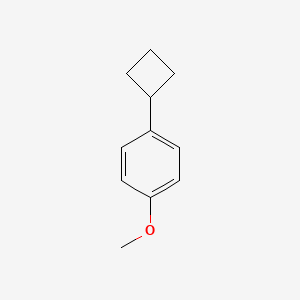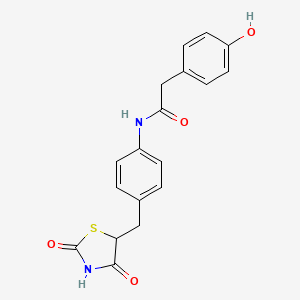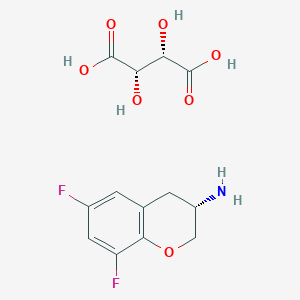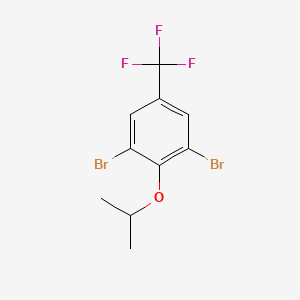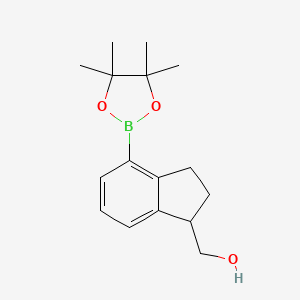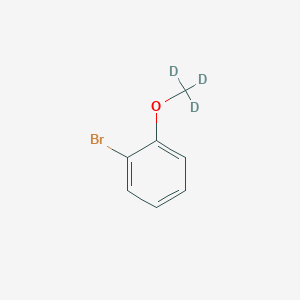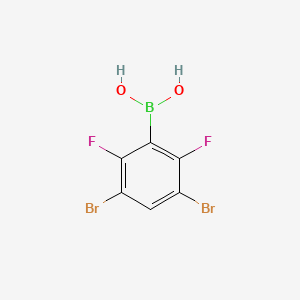
(3,5-Dibromo-2,6-difluorophenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-Dibromo-2,6-difluorophenyl)boronic acid is a boronic acid derivative with the molecular formula C6H3BBr2F2O2 and a molecular weight of 315.7 g/mol . This compound is characterized by the presence of bromine and fluorine atoms on a phenyl ring, which significantly influences its chemical properties and reactivity.
Métodos De Preparación
The synthesis of (3,5-Dibromo-2,6-difluorophenyl)boronic acid typically involves the bromination and fluorination of phenylboronic acid derivatives. One common method includes the use of bromine and fluorine sources under controlled conditions to achieve the desired substitution pattern on the phenyl ring . Industrial production methods often involve large-scale bromination and fluorination reactions, followed by purification steps to isolate the target compound with high purity.
Análisis De Reacciones Químicas
(3,5-Dibromo-2,6-difluorophenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst, leading to the formation of biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation to form boronic esters or reduction to yield the corresponding phenyl derivatives.
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions include biaryl compounds, boronic esters, and substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(3,5-Dibromo-2,6-difluorophenyl)boronic acid has a wide range of applications in scientific research:
Biology: The compound is employed in the development of boron-containing drugs and bioactive molecules.
Medicine: It serves as a precursor for the synthesis of pharmaceuticals and diagnostic agents.
Mecanismo De Acción
The mechanism of action of (3,5-Dibromo-2,6-difluorophenyl)boronic acid primarily involves its ability to form covalent bonds with other molecules through its boronic acid group. This reactivity is exploited in various coupling reactions, where the boronic acid group interacts with electrophilic species to form new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparación Con Compuestos Similares
(3,5-Dibromo-2,6-difluorophenyl)boronic acid can be compared with other similar boronic acid derivatives, such as:
3,5-Difluorophenylboronic acid: Lacks bromine atoms, making it less reactive in certain substitution reactions.
2,5-Difluorophenylboronic acid: Has a different substitution pattern, affecting its reactivity and applications.
3,5-Dibromo-2-fluorophenylboronic acid:
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it a versatile reagent in various chemical transformations.
Propiedades
Fórmula molecular |
C6H3BBr2F2O2 |
|---|---|
Peso molecular |
315.70 g/mol |
Nombre IUPAC |
(3,5-dibromo-2,6-difluorophenyl)boronic acid |
InChI |
InChI=1S/C6H3BBr2F2O2/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1,12-13H |
Clave InChI |
AMXHPSOKCSBKQW-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C(=CC(=C1F)Br)Br)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


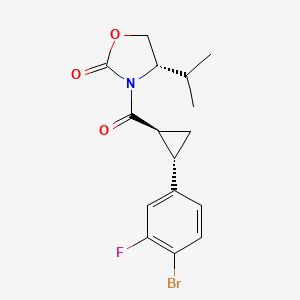

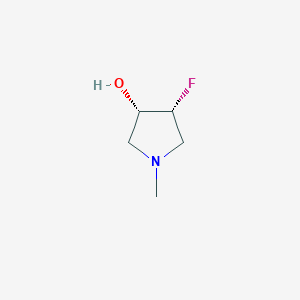
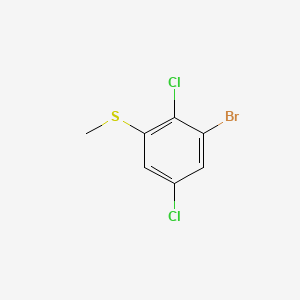

![3-Fluoro-4-(2-oxa-6-azaspiro[3.3]heptan-6-yl)aniline](/img/structure/B14029162.png)
